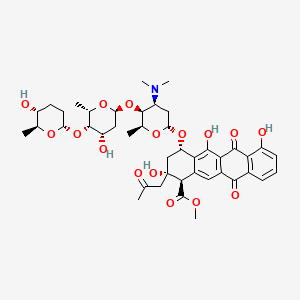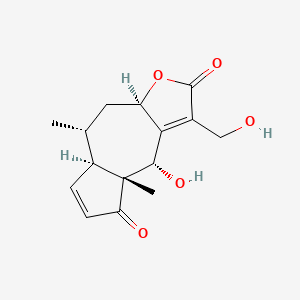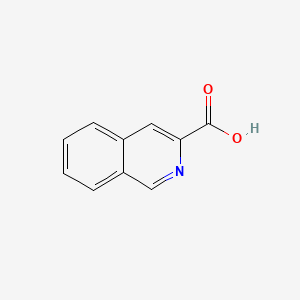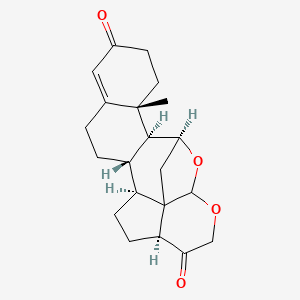
Di(1H-imidazol-1-yl)methane
Descripción general
Descripción
Di(1H-imidazol-1-yl)methane is a compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 and is a solid at room temperature . The compound is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound consists of two imidazole rings connected by a single carbon atom . The InChI code for this compound is 1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 .It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 44.6±0.5 cm3 .
Aplicaciones Científicas De Investigación
Photovoltaic Properties in Solar Cells
Di(1H-imidazol-1-yl)methane has been utilized in the synthesis of organic dyes for dye-sensitized solar cells (DSSC). These dyes exhibit notable electronic properties and contribute to the efficiency of solar cells. Specifically, a dye synthesized using di(1H-tetrazol-5-yl)methane as an electron acceptor group demonstrated a solar energy-to-electricity conversion efficiency of 4.18% under simulated conditions (Jafari Chermahini et al., 2017).
Inorganic-Organic Hybrid Solids
The compound has been used in creating inorganic-organic hybrid complexes, particularly with tin(II) chloride. These complexes, characterized by X-ray diffraction analysis, show that they form 3D network structures and are thermally stable (Jin, Chen, & Qiu, 2008).
Organometallic Frameworks
Organic-inorganic hybrid materials formed with this compound exhibit intriguing topological characteristics. These materials have been analyzed for their physiochemical properties and Li ion binding studies, which are crucial for various applications in materials science (Hwang et al., 2006).
Metal-Organic Frameworks
In constructing metal-organic frameworks, this compound has been used as a ligand. These frameworks demonstrate various topologies and have been studied for their magnetic properties, showcasing potential in materials chemistry (Yang et al., 2012).
Coordination Chemistry
The compound plays a significant role in the synthesis and structure characterization of metal complexes. It has been used in creating complexes with Mn(II), Cu(II), and Zn(II), mimicking multi-histidine coordination in biological systems, which is essential for understanding metalloprotein structures and functions (Abuskhuna et al., 2004).
Catalytic and Redox Applications
Bis(alkylimidazole)methane ligands have been investigated for their redox activity in cobalt and zinc complexes. This exploration into ligand-based redox reactions contributes to the development of new catalytic systems and enhances our understanding of redox chemistry (Ghosh et al., 2017).
Energetic Transition Metal Complexes
Di(1H-tetrazol-5-yl)methane, a related compound, has been synthesized and used as a neutral nitrogen-rich ligand in various energetic transition metal complexes. This research aids in the development of materials for energy storage and explosives (Freis et al., 2017).
Antioxidant and Cytotoxicity Studies
In the field of medicinal chemistry, this compound derivatives have been utilized in synthesizing copper(II) complexes with antioxidant activities. These complexes have shown potential in cytotoxicity studies against various cancer cell lines, highlighting their importance in drug development and cancer research (Jayakumar et al., 2017).
Methane Oxidation
Research into bioinspired metal-organic frameworks has led to the development of catalysts for selective methane oxidation to methanol, using ligands bearing imidazole units. This advances our understanding of methane conversion processes, crucial for environmental and energy-related applications (Baek et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazole derivatives have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives have been known to interact with their targets, leading to various changes . For instance, some imidazole derivatives have been reported to inhibit Aurora A and B kinases, halting tumor growth across various tumor models .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Some imidazole derivatives have demonstrated the ability to halt tumor growth, suggesting potential antitumor activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Propiedades
IUPAC Name |
1-(imidazol-1-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHHYFDKCLECEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233651 | |
| Record name | N,N-Diimidazoylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84661-56-3 | |
| Record name | N,N-Diimidazoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084661563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diimidazoylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Di(1H-imidazol-1-yl)methane in the formation of coordination polymers?
A1: this compound, often abbreviated as "L" in the provided research, acts as a bridging ligand in the construction of coordination polymers. [, ] Its two imidazole rings, each containing a nitrogen atom capable of donating an electron pair, allow it to coordinate with metal ions. This bridging action enables the formation of diverse structures, from one-dimensional chains to complex three-dimensional networks. [, ] The specific structural arrangement is influenced by factors such as the metal ion used, the presence of other ligands (e.g., dicarboxylates), and the reaction conditions.
Q2: How does the choice of dicarboxylate ligand influence the structure of this compound-based coordination polymers?
A2: The research highlights the significant impact of different dicarboxylate ligands on the final structure of coordination polymers incorporating this compound. [, ] For instance, using 1,2-benzenedicarboxylate results in a "dia" topology, while 1,3-benzenedicarboxylate leads to a two-dimensional layered structure. [] This structural diversity stems from variations in the dicarboxylates' size, shape, and coordination geometry, ultimately influencing the overall packing and dimensionality of the resulting framework.
Q3: Beyond structural roles, can this compound contribute to material properties?
A3: Yes, the incorporation of this compound into coordination polymers can influence their properties. For example, studies have shown that complexes containing this ligand and zinc(II) or cadmium(II) ions exhibit photoluminescence in the solid state. [] This suggests potential applications in areas like sensing or optoelectronic materials. Further research could explore how modifying the this compound structure or combining it with other ligands might fine-tune these properties for specific applications.
Q4: Has this compound been used in catalytic applications?
A4: While the provided research doesn't directly showcase its catalytic activity, this compound plays a key role in building a catalytic system. [] Researchers used it to create a cationic porphyrin-based polymer, which, when supported on carbon nanotubes, acts as a bifunctional catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. [] In this case, the this compound is crucial for constructing the polymer framework that supports the catalytically active porphyrin zinc(II) sites. This highlights its potential as a building block for designing heterogeneous catalysts.
Q5: What future research directions with this compound seem promising based on these findings?
A5: The research suggests several promising avenues for further investigation. Exploring the impact of different metals and auxiliary ligands on the magnetic properties of this compound-based coordination polymers is one direction. [] Further, investigating the potential of these materials in gas storage or separation applications, given their porous nature, is worthwhile. Lastly, building upon its use in the reported catalytic system, exploring this compound's potential in constructing other types of heterogeneous catalysts for various organic transformations seems promising. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] 2-methylbut-2-enoate](/img/structure/B1218909.png)






![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)